molecular formula C12H16O2 B1142290 (1R,2R)-1-phenylcyclohexane-1,2-diol CAS No. 125132-75-4

(1R,2R)-1-phenylcyclohexane-1,2-diol

Cat. No. B1142290
M. Wt: 192.25
InChI Key:
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Description

“(1R,2R)-1-phenylcyclohexane-1,2-diol” is a chemical compound with the molecular formula C12H16O2 . It is a solid substance . The compound is used in various chemical reactions and has been studied for its potential applications .


Synthesis Analysis

The synthesis of “(1R,2R)-1-phenylcyclohexane-1,2-diol” involves several steps. The process starts with a 3-L flask charged with water and various reagents including potassium ferricyanide, anhydrous potassium carbonate, methanesulfonamide, potassium osmate dihydrate, (DHQD)2PHAL, 1-phenylcyclohexene, and tert-butyl alcohol . The mixture is stirred vigorously for 2 days, during which the product crystallizes in the top organic phase .


Physical And Chemical Properties Analysis

“(1R,2R)-1-phenylcyclohexane-1,2-diol” is a solid substance . It has a molecular weight of 192.25 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Synthesis of Chiral Compounds : The compound has been used in the synthesis of chiral alcohols and diols, particularly in stereoselective reactions. It plays a role in asymmetric dihydroxylation processes (González, Aurigemma, & Truesdale, 2003).

  • Formation of Supramolecular Structures : The compound contributes to the formation of hydrogen-bonded supramolecular structures, demonstrating its role in molecular recognition and self-assembly processes (Roelens, Dapporto, & Paoli, 2000).

  • Catalytic Applications : It is involved in catalytic processes, such as in rhodium-catalyzed asymmetric hydroformylation, where chiral ligands derived from this compound have been used (Hayashi, Tanaka, Ikeda, & Ogata, 1979).

  • Conformational Analysis : Studies have been conducted on the conformational behavior of derivatives of this compound, particularly focusing on the activation energies and steric interactions in different substituted phenylcyclohexanes (Flos, Lameiras, Denhez, Mirand, & Berber, 2016).

  • Application in Polymerization : It has been applied as an initiator for ring-opening polymerization of cyclic esters (Komarov, Minyaev, Churakov, Roitershtein, & Nifant’ev, 2019).

  • Role in Kinetic Resolution : The compound has been studied for its role in the kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides (Shinisha & Sunoj, 2009).

properties

IUPAC Name

(1R,2R)-1-phenylcyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNHEYDAIICUDL-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]([C@@H](C1)O)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1-phenylcyclohexane-1,2-diol

Citations

For This Compound
2
Citations
S Yan - 2018 - search.proquest.com
Cancer is the second leading cause of death in the United States and is responsible for one in eight deaths worldwide. Highly cytotoxic chemotherapeutic drugs cannot distinguish …
Number of citations: 0 search.proquest.com
W Wu, Q Liu, Y Shen, R Li, L Wu - Tetrahedron letters, 2007 - Elsevier
Reaction of enantiopure epoxides (1) with NO occurred highly stereoselectively, affording syn-ring opened products, nitrates (2). The configuration of 2 was confirmed to be retained by …
Number of citations: 21 www.sciencedirect.com

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